N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine
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Overview
Description
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Transformations
The compound has been a subject of interest in chemical synthesis and transformation studies. For instance, the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone led to the formation of related compounds like 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, showcasing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003). Moreover, the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines revealed the formation of aryl-substituted derivatives and the study of hydrolysis, oxidation, reduction, and alkylation of these compounds, adding to the understanding of their reactivity and potential applications (Lipson et al., 2006).
Biomedical Studies
The compound and its derivatives have been explored for potential biomedical applications. For instance, 2-Amino[1,2,4]triazolo[1,5-c]quinazolines, structurally similar to the compound , were identified as potent adenosine receptor antagonists, with synthetic strategies devised to access a broad range of derivatives including novel polyheterocyclic compounds. These studies led to the discovery of potent and selective antagonists, highlighting the potential biomedical applications of these compounds (Burbiel et al., 2016).
Synthetic Methodologies
Several studies have focused on developing novel synthetic methodologies for compounds structurally related to N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine. For example, a study demonstrated the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting an approach that contributes to green chemistry and offers a potential pathway for creating related compounds (Shaabani et al., 2006).
properties
Product Name |
N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
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Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C15H16N6/c1-2-7-13-12(6-1)14(21-15(20-13)18-10-19-21)17-9-11-5-3-4-8-16-11/h3-5,8,10,17H,1-2,6-7,9H2 |
InChI Key |
BMHHHRRRVQZUHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=NC=NN3C(=C2C1)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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